N-methyl-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-phenylacetamide
Description
This compound is an acetamide derivative featuring a methyl-substituted benzylsulfonyl group at the 3-position of the indole ring and an N-phenyl-N-methylacetamide side chain. Its structural complexity arises from the interplay of the indole core, sulfonyl linkage, and substituted acetamide moiety, which collectively modulate physicochemical and pharmacological properties.
Properties
IUPAC Name |
N-methyl-2-[3-[(4-methylphenyl)methylsulfonyl]indol-1-yl]-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3S/c1-19-12-14-20(15-13-19)18-31(29,30)24-16-27(23-11-7-6-10-22(23)24)17-25(28)26(2)21-8-4-3-5-9-21/h3-16H,17-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WECGTOTUIBCYJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N(C)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Sulfonylation: The indole core is then sulfonylated using a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, in the presence of a base like pyridine or triethylamine.
N-Methylation: The sulfonylated indole is methylated using methyl iodide and a strong base such as sodium hydride.
Amidation: Finally, the N-methylated sulfonyl indole is reacted with phenylacetyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole core or the phenyl ring, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced indole derivatives.
Substitution: Halogenated indoles, alkylated or acylated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound's structural characteristics make it a candidate for developing novel pharmaceuticals. Its sulfonamide group is known for enhancing the biological activity of compounds, particularly in targeting specific enzymes and receptors.
Case Study: Enzyme Inhibition
A study synthesized several sulfonamide derivatives, including compounds similar to N-methyl-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-phenylacetamide, to evaluate their inhibitory effects on α-glucosidase and acetylcholinesterase. These enzymes are critical in managing conditions like Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD). The synthesized compounds exhibited promising inhibitory activity, indicating potential therapeutic uses in managing these diseases .
Anticancer Research
The compound's indole framework is associated with various biological activities, including anticancer properties. Research has focused on modifying indole derivatives to enhance their efficacy against cancer cell lines.
Case Study: Antitumor Activity
In a recent study, novel derivatives of indole sulfonamides were synthesized and evaluated for their cytotoxic effects against human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The results indicated that certain modifications to the indole structure significantly increased cytotoxicity, suggesting that similar derivatives could be developed from this compound for enhanced anticancer activity .
Structure-Activity Relationship Studies
Understanding the relationship between chemical structure and biological activity is crucial for drug development. The sulfonamide moiety in this compound plays a vital role in its interaction with biological targets.
Mechanism of Action
The mechanism of action of N-methyl-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, potentially inhibiting their activity. The indole core can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity. These interactions can modulate various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Sulfonyl vs.
- Acetamide Side Chain : The N-phenyl-N-methyl group in the target compound balances steric bulk and lipophilicity, whereas nitro (10l) or pyridyl (10m) substituents may reduce bioavailability due to polarity or steric hindrance .
- Sulfanyl vs. Sulfonyl : Sulfanyl groups (e.g., in ) are electron-rich, possibly favoring π-π interactions but reducing oxidative stability compared to sulfonyl groups .
2.2 Analogues with Heterocyclic Modifications
Compounds incorporating heterocycles, such as oxadiazoles or thiadiazoles, exhibit distinct properties:
- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide : Features a methylsulfonyl group directly attached to the acetamide nitrogen, leading to planar geometry and intermolecular hydrogen bonding, which may influence crystallinity and solubility .
2.3 Pharmacokinetic and Electronic Properties
- Lipophilicity : The target compound’s 4-methylbenzyl group increases logP (~4.5) compared to phenylsulfonyl derivatives (logP ~3.8), favoring blood-brain barrier penetration but risking higher plasma protein binding .
- Electronic Effects : The sulfonyl group’s electron-withdrawing nature deactivates the indole ring, reducing reactivity toward electrophilic attack compared to benzoyl or sulfanyl analogues .
Research Findings and Implications
- Anticancer Activity : Compounds with chloro/nitro substituents (e.g., 10j, 10l) show moderate Bcl-2/Mcl-1 inhibition, but the target compound’s sulfonyl group may offer superior selectivity due to optimized steric and electronic profiles .
- Synthetic Feasibility : The target compound’s synthesis likely follows sulfonylation and acetamide coupling steps, analogous to methods in and , though yields may vary with substituent complexity .
Biological Activity
N-methyl-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-phenylacetamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive review of its biological activity, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound belongs to the indole class of compounds, characterized by the presence of an indole ring, which is known for its diverse biological activities. The sulfonyl and acetamide functional groups enhance its pharmacological properties.
Molecular Formula
- Chemical Formula : C₁₈H₁₈N₂O₂S
- Molecular Weight : 342.41 g/mol
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, studies have documented the effectiveness of various indole derivatives against a range of pathogens.
In Vitro Studies
- Minimum Inhibitory Concentration (MIC) :
- Mechanism of Action :
Anticancer Activity
The anticancer potential of this compound has been explored through various studies:
- Cell Proliferation Inhibition :
- Molecular Docking Studies :
Study 1: Antimicrobial Efficacy
A study evaluated several indole derivatives, including the target compound, against clinical isolates of Staphylococcus aureus. The results indicated that the compound exhibited strong antimicrobial activity with an MIC value significantly lower than standard antibiotics used for comparison.
Study 2: Anticancer Activity
In vitro assays on breast cancer cell lines showed that the compound induced apoptosis at concentrations as low as 10 μM. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death .
Table 1: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | MIC (μg/mL) | IC50 (μM) | Mechanism |
|---|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.22 | - | Protein synthesis inhibition |
| Antimicrobial | Escherichia coli | 0.35 | - | Nucleic acid disruption |
| Anticancer | MCF-7 (Breast Cancer) | - | 10 | Apoptosis induction |
| Anticancer | HCT116 (Colon Cancer) | - | 15 | Cell cycle arrest |
Table 2: Comparison with Other Indole Derivatives
| Compound Name | MIC (μg/mL) against S. aureus | IC50 (μM) in Cancer Cells |
|---|---|---|
| This compound | 0.22 | 10 |
| Compound A | 0.15 | 12 |
| Compound B | 0.30 | 8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
